molecular formula C8H11NO B14913804 6-Isopropylpyridin-2(3H)-one

6-Isopropylpyridin-2(3H)-one

Cat. No.: B14913804
M. Wt: 137.18 g/mol
InChI Key: DASDKYSHJLOENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylpyridin-2(3H)-one is a chemical compound featuring a pyridin-2(3H)-one core structure with an isopropyl substituent. The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery. Compounds based on this heterocycle have been explored as key intermediates and active components in various therapeutic areas. The specific research applications and mechanism of action for this compound would require further investigation and experimental validation. Researchers value this scaffold for its potential to engage in hydrogen bonding and other key molecular interactions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

6-propan-2-yl-3H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-4,6H,5H2,1-2H3

InChI Key

DASDKYSHJLOENB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=O)CC=C1

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 6 Isopropylpyridin 2 3h One and Its Analogues

Direct and Indirect Synthesis Strategies for 2-Pyridone Ring Systems

The construction of the 2-pyridone ring can be achieved through two primary strategies: the cyclization of acyclic precursors and the functionalization of pre-existing pyridine (B92270) rings. researchgate.netbenthamdirect.com

Ring Cyclization Approaches from Precursors

A common and versatile method for synthesizing 2-pyridone rings involves the condensation of acyclic compounds. researchgate.netbenthamdirect.com This approach can be categorized based on the type of bond formed during the crucial cyclization step, which can be either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond. researchgate.netbenthamdirect.com

One notable example is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone to form a 2-pyridone. wikipedia.org Another approach involves the reaction of enaminones with ethyl 2-cyanoacetate in the presence of a basic alumina (B75360) catalyst under solvent-free conditions, which is considered an environmentally friendly method. jmaterenvironsci.com Multicomponent reactions (MCRs) have also gained significant attention as they allow for the one-pot synthesis of complex 2-pyridone-containing heterocycles from simple starting materials, offering efficiency and molecular diversity. nih.gov For instance, a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can yield pyrano[3,2-c]pyridones in high yields. nih.gov

Cyclization Method Precursors Key Features
Guareschi-Thorpe CondensationCyanoacetamide, 1,3-DiketoneClassical method for 2-pyridone synthesis. wikipedia.org
Enaminone-based SynthesisEnaminones, Ethyl 2-cyanoacetateEnvironmentally friendly, solvent-free conditions with a basic alumina catalyst. jmaterenvironsci.com
Multicomponent Reactions (MCRs)Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-oneOne-pot synthesis, high efficiency, and molecular diversity. nih.gov
From N-propargylaminesN-propargylamines, Active methylene (B1212753) compoundsFacile and efficient [4 + 2] annulation to form diversified 2-pyridones. organic-chemistry.org

Functionalization of Pre-existing Pyridine Derivatives

An alternative strategy for accessing 2-pyridones is through the modification of an existing pyridine ring. A well-established method involves the treatment of pyridine N-oxide with acetic anhydride. stackexchange.com This reaction proceeds through the formation of an electrophilic intermediate at the 2-position, which is then attacked by an acetate (B1210297) nucleophile. Subsequent hydrolysis of the resulting 2-acetoxypyridine yields 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone form. nih.govstackexchange.com

Another approach is the hydrolysis of 2,6-dichloropyridine (B45657). This can be achieved by reacting 2,6-dichloropyridine with potassium tert-butoxide to form 2,6-di-tert-butoxypyridine, followed by treatment with formic acid to yield 2,6-dihydroxypyridine, which exists as the pyridone tautomer. nih.gov Additionally, transition-metal-free hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives provide an efficient route to pyridyl pyridones. rsc.org

Starting Material Reagents Product
Pyridine N-oxideAcetic anhydride, then hydrolysis2-Pyridone stackexchange.com
2,6-DichloropyridinePotassium tert-butoxide, then formic acid2,6-Dihydroxypyridine (2-pyridone tautomer) nih.gov
2-Fluoropyridine derivatives-Pyridyl pyridones and oxydipyridines rsc.org

Regioselective Synthesis of Substituted 2-Pyridones

The synthesis of specifically substituted 2-pyridones presents challenges due to the potential for multiple reactive sites on the pyridone ring.

N- versus O-Alkylation Selectivity in Pyridinones

The alkylation of 2-pyridones is complicated by their ambident nucleophilic nature, which can lead to a mixture of N-alkylated and O-alkylated products. nih.govacs.org The outcome of the reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of catalysts. acs.orgwiley-vch.de

Generally, soft electrophiles like alkyl iodides tend to favor N-alkylation, while hard electrophiles preferentially attack the oxygen atom. wiley-vch.de The choice of solvent also plays a crucial role; for instance, a mild and regioselective N-alkylation of 2-pyridones has been developed using water as a solvent with Tween 20 to create a micellar system, which enhances reaction rates and favors N-alkylation. acs.org In contrast, the Mitsunobu reaction often leads to mixtures or exclusively O-alkylated products due to the hard, carbocation-like character of the intermediate. wiley-vch.de The use of specific catalysts can also direct the regioselectivity. For example, copper-catalyzed coupling reactions of pyridone derivatives with tosylhydrazones have been shown to achieve highly regioselective N-alkylation. researchgate.net

Reaction Condition Outcome Rationale
Soft electrophiles (e.g., alkyl iodides)N-alkylationSofter electrophiles preferentially attack the softer nitrogen atom. wiley-vch.de
Hard electrophilesO-alkylationHarder electrophiles favor reaction at the harder oxygen atom. wiley-vch.de
Micellar system (water with Tween 20)N-alkylationEnhances reaction rates and favors N-alkylation. acs.org
Mitsunobu reactionO-alkylation or mixtureInvolves a hard, carbocation-like intermediate. wiley-vch.de
Copper-catalyzed coupling with tosylhydrazonesN-alkylationProvides high regioselectivity for N-alkylation. researchgate.net
Brønsted acid-catalyzed ring opening of 2H-azirinesSolvent- and catalyst-controlled O- or N-alkylationTriflic acid promotes O-alkylation, while p-toluenesulfonic acid favors N-alkylation. acs.org

Introduction of Isopropyl and Other Alkyl Moieties at Specific Positions

The introduction of alkyl groups, such as an isopropyl group, at specific positions on the 2-pyridone ring is crucial for creating analogues like 6-isopropylpyridin-2(3H)-one. This can be achieved through various C-H functionalization strategies, often employing transition metal catalysis. rsc.orgrsc.org The electronic properties of the 2-pyridone ring, with electron-rich C3 and C5 positions, influence the site-selectivity of these reactions. rsc.org

For instance, a rhodium-catalyzed C6-selective alkylation of 2-pyridones with alkyl carboxylic acids or anhydrides has been developed, proceeding via substrate decarbonylation. researchgate.net The directing group on the nitrogen atom of the pyridone can also play a significant role in guiding the metal catalyst to a specific C-H bond. rsc.orgrsc.org The steric bulk of substituents, such as an isopropyl group, can also influence the outcome of these reactions. learncbse.innih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of 2-pyridones, offering high efficiency and selectivity. nih.govresearchgate.net These methods often involve the activation of C-H bonds, allowing for the direct introduction of various functional groups onto the pyridone ring. rsc.orgrsc.orgresearchgate.net

Palladium, rhodium, copper, and manganese are among the metals that have been successfully employed in these transformations. rsc.orgorganic-chemistry.orgresearchgate.netnih.gov For example, palladium/norbornene cooperative catalysis (the Catellani reaction) has been utilized for the diversity-oriented synthesis of 2-pyridone derivatives. nih.govresearchgate.net Rhodium catalysts have been used for the C6-selective alkylation and alkenylation of 2-pyridones. researchgate.net Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds readily at room temperature. organic-chemistry.org Furthermore, manganese-catalyzed C6-selective 3,3-difluoroallylation has also been reported. rsc.org These catalytic systems provide powerful methods for constructing complex and polysubstituted 2-pyridone scaffolds. researchgate.netacsgcipr.org

Metal Catalyst Reaction Type Position(s) Functionalized
Palladium/NorborneneCatellani Reaction (Diversity-Oriented Synthesis)Multiple positions nih.govresearchgate.net
RhodiumC-H Alkenylation and AlkylationC6 researchgate.net
CopperN-ArylationN1 organic-chemistry.org
ManganeseC-H 3,3-DifluoroallylationC6 rsc.org
GoldC-H AlkynylationC5 rsc.org
NickelC-H AlkylationC3 rsc.org

C-H Activation Methodologies for Pyridinone Scaffolds

Direct C-H bond activation has emerged as a highly efficient strategy for the functionalization of pre-existing 2-pyridone platforms, offering a more atom-economical alternative to traditional multi-step syntheses. researchgate.netrsc.org This approach allows for the direct installation of substituents onto the pyridinone ring, addressing the challenge of controlling regioselectivity among the four possible C-H bonds (C3, C4, C5, and C6). nih.gov

Various transition metal catalysts have been pivotal in achieving site-selective C-H functionalization. Rhodium(III) catalysts, for instance, have been successfully employed in the formal [3+3] annulation of enaminones with acrylates to construct N-substituted 2-pyridones. rsc.org These reactions are believed to proceed through a mechanism involving C-H bond cross-coupling and subsequent aminolysis cyclization. rsc.orgnjtech.edu.cn Mechanistic studies, including Hammett plots and isotope effect experiments, suggest that the turnover-limiting step can vary depending on the electronic properties of the substrate, with C-H activation being rate-limiting for electron-rich substrates and a subsequent step, such as alkyne insertion or reductive elimination, for more acidic substrates. nih.gov The use of sterically bulky cyclopentadienyl (B1206354) ligands, such as 1,3-di-tert-butylcyclopentadienyl (Cpt), has been shown to improve the regioselectivity of alkyne insertion in rhodium(III)-catalyzed C-H activation reactions. nih.govnih.gov

Nickel-catalyzed reactions have also demonstrated remarkable regioselectivity. For example, the use of a Ni/AlMe3 catalytic system enables the regioselective alkenylation and alkylation of 2-pyridone derivatives at the C6 position. researchgate.net The coordination of the pyridone's carbonyl oxygen to the Lewis acidic cocatalyst is thought to direct the regioselective activation of the C(6)-H bond. researchgate.net In contrast, manganese-mediated reactions have been developed for the C3-selective direct alkylation and arylation of 2-pyridones, complementing other C-H functionalization protocols. researchgate.net Radical-induced C3-selectivity has also been observed in nickel-catalyzed direct alkylations with α-bromo carbonyl compounds. nih.gov

The choice of directing group plays a crucial role in determining the site of functionalization. nih.govacs.org For example, O-pivaloyl hydroxamate has been used as a directing group in rhodium(III)-catalyzed C–H activation/heterocyclization to synthesize macrocyclic pyridones. acs.orgacs.org

Cross-Coupling Reactions for Diversification

Cross-coupling reactions are indispensable tools for the diversification of pyridinone scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. iipseries.org The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely used for the arylation of halogenated 2-pyridones. acs.orgnih.gov This reaction typically involves the coupling of a halo-pyridinone with an arylboronic acid in the presence of a palladium catalyst. nih.govthieme-connect.com For instance, 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones have been selectively arylated at the 8-position using Suzuki-Miyaura coupling under ligand-free conditions. acs.org The choice of halogen can influence the reaction efficiency, with iodo-substituted pyridones often providing higher yields than their bromo counterparts. acs.org However, the Suzuki-Miyaura coupling of 2-pyridyl derivatives can be challenging due to the instability and poor reactivity of pyridine-2-boronates. rsc.orgsigmaaldrich.comnih.gov To overcome this, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions. rsc.orgsigmaaldrich.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used for the synthesis of aminopyridines from halopyridines and amines. wikipedia.orgnih.govlibretexts.org This method has been successfully applied to the amination of 2-bromopyridines with volatile amines in sealed tubes. nih.gov The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides under milder conditions. wikipedia.org

In addition to palladium, other transition metals like copper have been employed in cross-coupling reactions. Copper(I) iodide (CuI) has been found to be effective for the C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen, a reaction that is often problematic with palladium catalysts due to β-elimination. nih.gov

The table below summarizes some examples of cross-coupling reactions used for the diversification of pyridinone and related heterocyclic scaffolds.

Reaction TypeReactantsCatalyst/ReagentsProductRef.
Suzuki-Miyaura6-Bromo-8-iodo dihydro thiazolo ring-fused 2-pyridone, Arylboronic acidPd(OAc)2, K2CO38-Aryl-6-bromo dihydro thiazolo ring-fused 2-pyridone acs.org
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amine, Arylboronic acidPd(PPh3)4, K3PO45-Aryl-2-methylpyridin-3-amine nih.gov
Buchwald-Hartwig2-Bromopyridine, Volatile aminePd catalyst, Base2-Aminopyridine nih.gov
C-N Coupling4-Iodo-1H-1-tritylpyrazole, Alkylamine with β-hydrogenCuI4-Alkylamino-1H-1-tritylpyrazole nih.gov

Multicomponent Reactions (MCRs) in Pyridinone Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have become a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like 2-pyridones. rsc.orgnih.govrsc.org MCRs are highly valued for their operational simplicity, time and energy savings, high convergence, and atom economy, making them an attractive alternative to traditional multi-step syntheses. nih.gov

A variety of MCRs have been developed to access diverse 2-pyridone derivatives. For example, pyrano[3,2-c]pyridones have been synthesized through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative, mediated by triethylamine (B128534) in refluxing ethanol. nih.govrsc.org Similarly, pyrano[3,2-c]quinolones have been prepared using a three-component approach with 4-hydroxy-1-methylquinolin-2(1H)-one. nih.govrsc.org

These MCRs often proceed through a cascade of elementary reactions, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups, leading to the generation of large and diverse libraries of 2-pyridone-containing heterocycles with potential biological activities. rsc.orgnih.govrsc.org For instance, some of the synthesized pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones have shown promising anticancer activity against cell lines like HeLa and MCF-7. nih.govrsc.org

The table below provides examples of multicomponent reactions used for the synthesis of pyridone-containing heterocycles.

Product ScaffoldReactantsCatalyst/ConditionsYieldsRef.
Pyrano[3,2-c]pyridonesAromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamine, Ethanol, Reflux75-98% nih.govrsc.org
Pyrano[3,2-c]quinolonesAromatic aldehydes, Malononitrile, 4-Hydroxy-1-methylquinolin-2(1H)-oneTriethylamine, Ethanol, Reflux64-97% nih.govrsc.org
ChromenopyridinesSalicylaldehydes, Aminoprop-1-ene-1,1,3-tricarbonitrile, 1,3-CyclohexanedionesTriethylamine, Acetonitrile, Reflux59-88% nih.gov
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketonesDMF, Microwave irradiation- acs.org

Environmentally Conscious Synthetic Approaches and Process Intensification

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyridinone derivatives. This includes the use of catalyst-free reactions, green chemistry principles, and process intensification techniques like microwave irradiation.

Catalyst-Free and Green Chemistry Methods

Catalyst-free and solvent-free reaction conditions are highly desirable as they reduce waste and the use of hazardous materials. bohrium.com Several multicomponent reactions for the synthesis of pyridine and pyridone derivatives have been developed that proceed efficiently without the need for a catalyst. acs.orgbohrium.com For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized through a catalyst-free, one-pot, three-component reaction under microwave irradiation. acs.org

The use of greener solvents, such as water or aqueous ethyl lactate, is another important aspect of environmentally conscious synthesis. bohrium.com A one-pot synthesis of N-substituted-4-hydroxyl-2-pyridones has been reported using L-proline as a catalyst in an eco-friendly manner. nih.gov This reaction proceeds efficiently with a broad functional group tolerance. nih.gov

Micro-irradiation Techniques for Enhanced Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgmdpi.comresearchgate.net

Microwave irradiation has been successfully applied to a wide range of reactions for the synthesis and functionalization of 2-pyridones and related heterocycles. mdpi.comresearchgate.net For instance, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis provides rapid and efficient access to tri- and tetrasubstituted pyridines with higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org Similarly, the synthesis of polyfunctionalized pyrido[2,3-b]indoles and pyrazolo[3,4-b]pyridine derivatives has been significantly improved by using microwave irradiation, leading to higher yields in shorter times. mdpi.com

The table below highlights the advantages of microwave-assisted synthesis in specific examples.

ReactionConventional HeatingMicrowave IrradiationRef.
Bohlmann-Rahtz Pyridine Synthesis Two-step process, longer reaction timesOne-step, 10-20 minutes, higher yields (up to 98%) organic-chemistry.org
Synthesis of Pyrazolo[3,4-b]pyridines Longer reaction times, lower yieldsShorter reaction times, higher yields mdpi.com
Synthesis of Dihydropyrido[2,3-d]pyrimidines -8-20 minutes, efficient acs.org
Synthesis of Polycyclic Pyrimidinones and Oxazinanediones High temperatures (>140 °C)Efficient one-step synthesis acs.org

The application of these environmentally conscious and intensified methods contributes to the development of more sustainable and efficient routes to valuable pyridinone scaffolds.

Late-Stage Diversification Strategies for Complex 2-Pyridone Derivatives

Late-stage functionalization (LSF) has become an increasingly important strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis. nih.govcancer.govnih.gov This approach avoids the need for de novo synthesis of each analogue, thereby accelerating the exploration of structure-activity relationships. nih.gov For pyridinone-containing molecules, LSF presents both opportunities and challenges, particularly concerning regioselectivity. cancer.gov

Various methods have been developed for the late-stage diversification of 2-pyridone derivatives. Electrochemical methods (e-LSF) and multicomponent reactions (MCR-LSF) have been successfully applied to decorate the 4-amino-2-pyridone scaffold in a site-selective and sustainable manner. nih.gov These strategies have been demonstrated by generating a series of novel derivatives of a known PCSK9 inhibitor. nih.gov

Cross-coupling reactions also play a crucial role in LSF. The functionalization potential of an iodo-pyridone was demonstrated through several standard cross-coupling reactions, as well as by an I-Mg exchange reaction followed by hydrolysis and deuterolysis. nih.gov Furthermore, a two-step sequence involving the late-stage installation of a pyridinium (B92312) functionality on macrocyclic peptides followed by reductive couplings has enabled access to diverse aryl and homoaryl alanine-containing macrocyclic peptides that would be difficult to synthesize via traditional solid-phase peptide synthesis. nih.gov

Transition metal-catalyzed C-H activation is another powerful tool for LSF, although controlling regioselectivity in complex molecules can be challenging. cancer.govresearchgate.net The development of predictive models, such as those based on geometric deep learning, can aid in forecasting reaction outcomes and regioselectivity, thereby guiding synthetic efforts. nih.gov

The ability to perform LSF on complex 2-pyridone derivatives is critical for generating diverse libraries of compounds for biological screening and for optimizing the properties of lead candidates. iipseries.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 6 Isopropylpyridin 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.net For 6-isopropylpyridin-2(3H)-one, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced 2D techniques, provide unambiguous evidence for its chemical structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group and the pyridinone ring. The isopropyl group's methine proton (-CH) would appear as a septet due to coupling with the six equivalent methyl protons. These two methyl groups (-(CH₃)₂) would, in turn, appear as a doublet. The protons on the pyridinone ring (H3, H4, and H5) would exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine-like system. rsc.orgnih.gov The N-H proton typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Isopropyl -CH 2.8 - 3.2 Septet
Isopropyl -CH₃ 1.1 - 1.3 Doublet
Ring H3 6.1 - 6.3 Doublet of doublets (dd)
Ring H4 7.2 - 7.4 Triplet or dd
Ring H5 6.0 - 6.2 Doublet of doublets (dd)

Note: Predicted values are based on typical ranges for similar structural motifs.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C=O) of the pyridinone ring due to its deshielding environment. The carbons of the aromatic ring appear in the typical range for such systems, while the aliphatic carbons of the isopropyl group are found upfield. researchgate.netrsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=O) 165 - 175
C6 150 - 160
C4 135 - 145
C5 115 - 125
C3 100 - 110
Isopropyl -CH 30 - 35

Note: Predicted values are based on typical ranges for similar structural motifs.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To confirm assignments and elucidate complex structural details, advanced 2D NMR experiments are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between adjacent protons. Key correlations would be observed between the H4 proton and its neighbors H3 and H5, as well as between the isopropyl methine proton and the methyl protons. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity of the entire molecule. For instance, an HMBC experiment would show a correlation between the isopropyl methine proton and the C6 carbon of the pyridinone ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, irrespective of their bonding connectivity. libretexts.org This is particularly useful for confirming stereochemistry and conformation. In this compound, a NOESY spectrum could show a cross-peak between the isopropyl methine proton and the H5 proton on the ring, providing evidence for their spatial proximity. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.comgammadata.se For this compound, the spectra are dominated by vibrations of the pyridinone ring and the isopropyl substituent.

The FT-IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Another prominent feature would be a broad band for the N-H stretching vibration around 3200-3400 cm⁻¹. asianpubs.org Aromatic C=C and C=N stretching vibrations of the pyridinone ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The symmetric breathing modes of the pyridinone ring, which involve a concerted expansion and contraction of the ring, typically give rise to strong and sharp bands in the Raman spectrum, often observed around 990-1030 cm⁻¹. researchgate.netmdpi.com

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3200 - 3400 Medium-Strong, Broad Weak
Aliphatic C-H Stretch 2850 - 3000 Medium Strong
C=O Stretch 1650 - 1680 Strong Medium
C=C / C=N Ring Stretches 1400 - 1600 Medium-Strong Medium-Strong

Electronic Spectroscopy (UV-Vis) and Chromophoric Analysis

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its chromophore, which is the conjugated pyridinone system. This system contains π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The primary electronic transitions observed are π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. The extent of conjugation in a molecule significantly affects the absorption maximum (λmax). utoronto.ca The conjugated system of the pyridinone ring is the main contributor to its UV absorption profile. nih.gov For pyridinone derivatives, these absorptions typically fall within the UV range, and the presence of substituents can cause shifts in the λmax. frontiersin.orgnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns (HRMS, MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₈H₁₁NO, the calculated exact mass is 137.0841 g/mol . nih.gov An HRMS measurement confirming this value provides strong evidence for the molecular formula. nih.gov

Standard electron-impact mass spectrometry (EI-MS) causes the molecule to fragment in predictable ways, yielding a unique mass spectrum. libretexts.org The most intense peak in the spectrum is the base peak, which corresponds to the most stable fragment ion formed. youtube.com

Molecular Ion (M⁺): A peak corresponding to the intact molecule would be observed at an m/z (mass-to-charge ratio) of 137.

Key Fragmentation: A very common fragmentation pathway for molecules with an isopropyl group is the loss of a methyl radical (•CH₃), which is a loss of 15 mass units. This would result in a prominent peak at m/z 122 ([M-15]⁺). This fragment is often very stable and can be the base peak.

Other Fragments: Other potential fragmentations include the loss of propene (C₃H₆) via a McLafferty-type rearrangement or cleavage of other bonds in the ring, leading to a complex pattern that serves as a fingerprint for the compound. libretexts.org

Table of Compounds

Compound Name
This compound
Pyridine (B92270)
Doxorubicin

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the solid-state conformation of molecules. nih.gov For pyridinone derivatives, this technique reveals the planarity of the core ring, the orientation of substituent groups, and the tautomeric form present in the crystal. For instance, in the related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one, crystallographic analysis confirmed that the molecule exists in the keto form in the solid state, a result of an enol-to-keto tautomerism that occurs during crystallization. nih.govresearchgate.net The pyrimidin-4(3H)-one ring in this molecule is essentially planar. nih.govresearchgate.net Such analyses are crucial for understanding the inherent structural preferences of the molecule.

The conformation of a molecule, defined by the spatial arrangement of its atoms, is critical to its interactions and properties. Torsion angles, which describe the rotation around a chemical bond, are key parameters in this analysis. In the study of bipyridinone polymorphs, for example, the torsion angle between the two pyridine rings was found to be a defining conformational feature. nih.gov For two polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one, the C(2)--C(1)--C(1')--C(2') torsion angles were determined to be 58.9(2)° and 54.1(2)°, respectively, indicating a similar but distinct non-planar conformation in the two crystal forms. nih.gov

For derivatives of this compound, the key torsion angles would involve the orientation of the isopropyl group relative to the pyridinone ring. The analysis of these angles would reveal the steric and electronic effects influencing the preferred conformation. An intramolecular C-H···N hydrogen bond has been observed to stabilize the molecular conformation in a related isopropyl-substituted heterocyclic compound. nih.gov

Table 1: Selected Torsion Angles in Related Pyridinone Derivatives

CompoundTorsion AngleValue (°)
2-methyl-3,4'-bipyridin-6(1H)-one (Polymorph I)C(2)--C(1)--C(1')--C(2')58.9 (2)
2-methyl-3,4'-bipyridin-6(1H)-one (Polymorph II)C(2)--C(1)--C(1')--C(2')54.1 (2)

Data sourced from a study on bipyridinone polymorphs and is intended to be illustrative of the type of data obtained from torsion angle analysis. nih.gov

The patterns of these hydrogen bonds can be systematically described using graph-set theory. researchgate.netnih.gov This approach identifies characteristic motifs, such as rings and chains, formed by hydrogen-bonded molecules. researchgate.netresearchgate.net In the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, molecules are linked into centrosymmetric dimers through pairs of N-H···O hydrogen bonds, forming a classic R²₂(8) ring motif. nih.govresearchgate.net Similarly, the two polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one both feature centrosymmetric dimers formed by N-H···O hydrogen bonds between the pyridone ring's NH group and the keto oxygen atom. nih.gov The analysis of these networks is essential for understanding the supramolecular architecture. frontiersin.orgnih.gov

Table 2: Hydrogen Bond Geometry in a Related Pyrimidinone Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)SymmetryMotif
N-H···O0.881.892.765 (1)173CentrosymmetricR²₂(8)

Data is illustrative and based on the analysis of related pyrimidinone and pyridinone structures. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The study of 2-methyl-3,4'-bipyridin-6(1H)-one revealed the existence of two monoclinic polymorphs. nih.gov While the molecular conformations were similar, the crystal packing and intermolecular interactions differed, leading to different unit cell parameters and calculated densities. nih.gov The potential for polymorphism in this compound would be an important area of investigation, as different packing arrangements could influence its properties.

Table 3: Crystallographic Data for Polymorphs of a Related Bipyridinone

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicMonoclinic
Space GroupP2(1)/cP2(1)/c
a (Å)7.574 (1)6.7897 (7)
b (Å)11.132 (2)13.449 (2)
c (Å)11.437 (2)10.736 (1)
β (°)94.90 (1)108.644 (8)
V (ų)960.8 (5)928.9 (2)
Z44
Dx (Mg m⁻³)1.2871.331

Data sourced from the crystallographic study of 2-methyl-3,4'-bipyridin-6(1H)-one. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Isopropylpyridin 2 3h One

Quantum Chemical Calculations (DFT, HF, MP2) for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a means to solve the Schrödinger equation for a given molecule, albeit with certain approximations. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are commonly used to investigate the electronic structure of organic molecules. nih.gov DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. nih.govresearchgate.net These calculations form the basis for understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is typically geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles. For 6-Isopropylpyridin-2(3H)-one, a key feature for conformational analysis is the rotation around the single bond connecting the isopropyl group to the pyridinone ring. researchgate.net Different rotational positions (conformers) would be calculated to identify the global minimum energy conformation, which is the most likely structure to be observed. The pyridinone ring itself is expected to be largely planar. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for the Pyridinone Ring of this compound (Based on DFT Calculations of Analogous Systems)

ParameterBond/AngleExpected Value
Bond Length (Å)C2=O~1.25
N1-C2~1.38
N1-C6~1.37
C5-C6~1.39
C4-C5~1.35
C3-C4~1.44
Bond Angle (°)C6-N1-C2~123°
N1-C2-C3~117°
C2-C3-C4~120°
C4-C5-C6~120°
N1-C6-C5~120°
Note: These values are representative and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnist.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. nist.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates a molecule is more reactive and polarizable. acs.org For this compound, the HOMO is expected to be distributed over the π-system of the ring, while the LUMO would also be a π* anti-bonding orbital.

Table 2: Representative Frontier Orbital Energies and Energy Gap (Illustrative)

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.40
HOMO-LUMO Gap (ΔE) 4.75
Note: Values are illustrative, based on typical DFT (B3LYP/6-31G(d,p)) results for similar heterocyclic systems. researchgate.netnih.gov

The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. acs.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP map would be expected to show a significant region of negative potential around the highly electronegative oxygen atom of the carbonyl group, identifying it as the primary site for interaction with electrophiles. The hydrogen atom attached to the ring nitrogen (N1) would exhibit a region of positive potential, indicating its acidic character.

Reactivity Descriptors from Computational Studies

To pinpoint reactivity at specific atomic sites, local reactivity descriptors such as Fukui functions are calculated. bas.bg The Fukui function, f(r), indicates the change in electron density at a given point when an electron is added to or removed from the molecule. Condensed Fukui functions simplify this by assigning a value to each atom.

f+ : Predicts the site for a nucleophilic attack (where an electron is added).

f- : Predicts the site for an electrophilic attack (where an electron is removed).

The dual descriptor (f(2)(r) or Δf(r)) is the difference between f+ and f-. It provides an unambiguous prediction of reactivity, with f(2)(r) > 0 indicating an electrophilic site and f(2)(r) < 0 indicating a nucleophilic site. acs.org For this compound, the carbonyl carbon (C2) would be expected to have a high f+ value, marking it as a prime site for nucleophilic attack, while the oxygen atom would be a likely site for electrophilic attack.

Chemical Potential (μ) : Measures the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. More negative values indicate a better electron acceptor.

Chemical Hardness (η) : Represents the resistance to a change in electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger value indicates a "harder" molecule that is less reactive. researchgate.net

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). arxiv.org Higher values signify a stronger electrophile.

Table 3: Illustrative Global Reactivity Descriptors (Calculated from Table 2 values)

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.775Moderate electron accepting/donating ability
Chemical Hardness (η)(ELUMO - EHOMO) / 22.375High stability, low reactivity
Global Electrophilicity (ω)μ² / (2η)3.00Classified as a moderate electrophile
Note: These values and interpretations are derived from the illustrative energies in Table 2.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. NCI analysis, particularly through the Reduced Density Gradient (RDG) method, is a powerful computational tool for visualizing and understanding these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.net The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative, which helps to identify spatial regions of non-covalent interactions in real space. researchgate.netacs.org

These interactions are typically color-coded on a 3D molecular map:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as those arising from steric hindrance in crowded ring systems. researchgate.net

For pyridinone scaffolds, NCI analysis provides critical insights. For instance, in studies of hydroxypyridinone-based complexes, RDG analysis has been used to confirm the presence and relative strength of intermolecular hydrogen bonds between the ligand and target molecules, such as the axial oxygen of a uranyl cation. nih.gov Similarly, DFT calculations combined with RDG analysis can explain the thermodynamic stability of different regioisomers by revealing stabilizing intramolecular hydrogen bonds and the release of steric strain. acs.org This method allows researchers to dissect the subtle forces that govern molecular recognition and binding affinity, which is essential for the rational design of potent and selective inhibitors based on the pyridinone core.

Molecular Dynamics Simulations in Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on how ligands like this compound and its derivatives behave within the binding site of a target protein over time. These simulations model the atomic motions of the system, providing detailed information on the stability of the ligand-protein complex, conformational changes, and the persistence of key interactions. nih.govmdpi.com

The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom over a specific period, often ranging from nanoseconds to microseconds. nih.govacs.org Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the structural stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, quantifying their occupancy and importance for binding affinity. acs.org

MD simulations have been instrumental in studying pyridinone-based inhibitors against various targets. For example, 100-nanosecond simulations of 2-pyridone derivatives targeting the COVID-19 main protease demonstrated that covalently docked compounds could form stable complexes, suggesting their potential as lead compounds. nih.govresearchgate.net In another study on pyridinone-like inhibitors of the BRD9 bromodomain, MD simulations elucidated the critical role of non-polar van der Waals forces and specific hydrophobic residues (Phe44, Phe47, Val49) in stabilizing the complex. nih.gov

Table 1: Examples of Molecular Dynamics Simulations on Pyridinone-Based Inhibitors

Target ProteinInhibitor ScaffoldSimulation Time (ns)Key Findings
COVID-19 Main Protease2-Pyridone derivatives100Covalently docked inhibitors form stable complexes, affirming their potential as lead compounds. nih.govresearchgate.net
BRD9 BromodomainPyridinone-like scaffoldNot specifiedNon-polar van der Waals energy is the main driver for binding; key hydrophobic interactions identified. nih.gov
Chlamydia trachomatisThiazolino 2-pyridone amidesNot specifiedIdentified key residues (Glu154, Phe151, Arg150) that play a critical role in stabilizing the inhibitor. jchemlett.com
BRD4 Bromodomain 2Pyrrolopyridone analogues1000Elucidated the mechanism of selective binding through stable hydrogen bond formation and conformational stability. acs.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Pyridinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. worldscientific.comnih.gov These models are foundational in computational drug design, enabling the prediction of a compound's activity without the need for synthesis and testing. nih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), are used to build a mathematical relationship between the descriptors and the activity. worldscientific.com

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

QSAR studies on pyridinone scaffolds have been widely reported for various therapeutic targets. For instance, QSAR models have been developed for pyridinone derivatives as HIV-1 integrase inhibitors, identifying key descriptors that influence their potency. worldscientific.com Another study on 4-pyridone derivatives as antimalarial agents used Density Functional Theory (DFT) to calculate quantum chemical descriptors, resulting in a robust QSAR model that identified crucial electronic and thermodynamic properties for activity. nih.gov These models serve as powerful screening tools for designing new pyridinone analogues with enhanced efficacy. researchgate.net

Table 2: Selected QSAR Studies on Pyridinone Scaffolds

Target/ActivityStatistical MethodKey Descriptor TypesReference
HIV-1 Integrase InhibitionMLR, PCA-MLRNot specified worldscientific.com
Antimalarial ActivityMLRElectronic, Thermodynamic nih.gov
α-amylase InhibitionMachine LearningChemical descriptors researchgate.net
HIV-1 NNRTI3D-QSAR (CoMFA)Steric and electrostatic fields tandfonline.com

Advanced Computational Methodologies in Drug Discovery

The field of drug discovery is continually evolving with the integration of more sophisticated computational techniques. For scaffolds like this compound, these advanced methods provide deeper insights and predictive power, moving beyond static pictures to dynamic and intelligent models.

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govscispace.com This technique computationally places a ligand into a binding pocket and scores the resulting poses based on factors like electrostatic and van der Waals interactions. scispace.com

For pyridinone derivatives, docking studies have been crucial in identifying potential therapeutic targets and understanding binding mechanisms. For example, docking of coumarin-linked 2-pyridone heterocycles into microbial protein targets helped to rationalize their observed biological activity. niscpr.res.in In another study, docking simulations of pyridone derivatives into the allosteric site of glucokinase revealed that Arg63 was a predominant residue for hydrogen bonding. scispace.com Docking of biphenyl-substituted pyridone derivatives into the HIV-1 reverse transcriptase binding pocket showed critical hydrogen bonds with the Lys103 residue. tandfonline.com These simulations provide a static snapshot of the most probable binding mode, guiding further optimization of the ligand structure to enhance interactions with key residues.

Table 3: Summary of Molecular Docking Studies on Pyridinone Derivatives

Target ProteinPDB CodeKey Interacting ResiduesDocking Software/ScoringReference
EGFRNot specifiedNot specifiedMOE nih.gov
Glucokinase (GK)Not specifiedArg63, Tyr61, Ser69, Y215MOE / London dG scispace.com
HIV-1 Reverse Transcriptase4NCGLys103, Pro236, Leu100, Trp229Not specified tandfonline.com
BRD9 BromodomainNot specifiedAsn100 (H-bond), Tyr106 (π-π stacking)Not specified nih.gov
Catechol-O-methyltransferase (COMT)3OZTNot specifiedNot specified chemrxiv.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.govexlibrisgroup.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. biomedgrid.com

Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly screen large compound libraries to find novel molecules that match the required features but may have a completely different chemical scaffold. A novel series of pyridone inhibitors were identified as potent antagonists of VLA-4 integrin through pharmacophore analysis. nih.govexlibrisgroup.com This approach led to the hypothesis of a new pharmacophore, which guided the synthesis of a novel and selective series of antagonists. exlibrisgroup.com Similarly, pharmacophore models have been developed for pyridinone derivatives acting as HIV inhibitors, conforming to the established "3-point pharmacophore model" for this class of drugs. researchgate.net

For pyridinone scaffolds, ML and DL are being used in several innovative ways:

Enhanced QSAR: ML algorithms, such as artificial neural networks (ANNs), are used to build more accurate and robust QSAR models than traditional linear methods, capturing complex, non-linear relationships between structure and activity. researchgate.netymerdigital.com

Generative Models: Deep learning architectures like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can learn from existing chemical structures to generate entirely new molecules. arxiv.orgpitt.edu Algorithms like iMiner combine deep reinforcement learning with real-time molecular docking to create novel pyridinone-based inhibitors tailored to a specific protein's binding pocket, such as the SARS-CoV-2 main protease. arxiv.orgacs.org

Binding Affinity Prediction: 3D-convolutional neural networks are being trained on large datasets of protein-ligand complexes, represented as voxel grids, to predict absolute binding affinities with high accuracy, offering a faster alternative to more computationally expensive methods. chemrxiv.orgresearchgate.net

These advanced computational methodologies are accelerating the discovery of new therapeutics based on the this compound and related pyridinone scaffolds, making the process more efficient, cost-effective, and innovative. ymerdigital.com

Advanced Research Applications and Potential in Chemical Sciences

Pyridinone Derivatives as Versatile Synthetic Intermediates and Building Blocks

Pyridinone derivatives are highly valued as versatile synthetic intermediates and building blocks in organic synthesis. nih.gov Their utility stems from the multiple reactive sites on the pyridinone ring, which allow for a wide range of chemical transformations. nih.govresearchgate.net The synthesis of the pyridinone core itself can be achieved through several established methods, primarily involving the cyclization of acyclic precursors or the modification of existing pyridine (B92270) rings. nih.gov

Key synthetic approaches to the pyridinone ring include:

Cyclic condensation reactions: This is a common method where two or more acyclic compounds react to form the heterocyclic ring. nih.gov

Modification of pyridine derivatives: This involves introducing a carbonyl group onto a pre-existing pyridine or a related six-membered ring structure. nih.gov

Once formed, the pyridinone scaffold can be further functionalized to create a library of derivatives. For instance, pyridinone moieties can be formylated to produce intermediates that are crucial for the synthesis of other more complex pyridinones. nih.gov These derivatives serve as key precursors for a variety of biologically significant pyridine-containing compounds, such as furopyridines and nicotinonitriles. researchgate.net A single-step, convergent method for synthesizing pyridine derivatives from N-vinyl or N-aryl amides has been developed, highlighting the modularity and efficiency of modern synthetic strategies. acs.org This approach is compatible with a range of functional groups and allows for predictable control over the placement of substituents. acs.org

Synthetic ApproachDescriptionReference
Cyclic CondensationFormation of the pyridinone ring from two or more acyclic compounds. nih.gov
Pyridine ModificationIntroduction of a carbonyl group onto a pre-existing pyridine or related six-membered ring. nih.gov
Convergent SynthesisA single-step conversion of N-vinyl and N-aryl amides to the corresponding pyridine and quinoline (B57606) derivatives. acs.org

Applications in Coordination Chemistry, Ligand Design, and Metal Complexation

The pyridinone structure is an excellent platform for the design of ligands for metal complexation. The presence of both a nitrogen atom and a carbonyl group allows for various coordination modes, including monodentate and bidentate chelation. rsc.orgresearchgate.net 2-Pyridonate ligands, derived from 2-pyridinones, have a delocalized negative charge between the nitrogen and oxygen atoms upon deprotonation, making them effective chelating agents. rsc.org

The versatility of the pyridonate ligand platform is enhanced by the ease of introducing additional donor functions through backbone functionalization. rsc.orgresearchgate.net This modularity has led to the development of pyridonate complexes with a range of 3d transition metals, with applications in catalysis and the modeling of metalloenzyme active sites, such as [Fe]-hydrogenase. rsc.orgresearchgate.net For example, a new ligand consisting of an azamacrocyclic core with a 3-hydroxy-2-methyl-4(1H)-pyridinone group has been synthesized and its coordination chemistry with Cu(II) has been extensively studied. nih.gov Such complexes are of interest for their potential antioxidant activity and as chelating agents. nih.govnih.gov

Pyridinone-Based LigandMetal Ion(s)Key FindingsReference
3-Hydroxy-4-pyridinone aza scorpiand derivativeCu(II)Forms complexes of various stoichiometries; shows strong chelating ability and antioxidant activity. nih.gov
6-Methyl-2-pyridonateFe(II)Forms a pseudo-octahedral Fe(II) complex with κ²-N,O coordination, serving as a model for [Fe]-hydrogenase. rsc.org
3-Hydroxy-4-pyridinone derivatives with benzothiazole/benzoxazoleCu(II), Zn(II), Fe(III)Designed as multifunctional ligands for binding metal ions implicated in neurodegenerative diseases. nih.gov

Supramolecular Chemistry and Material Science Implications of Pyridinone Interactions

The specific non-covalent interactions of pyridinone derivatives, such as hydrogen bonding and π-π stacking, are of significant interest in supramolecular chemistry and materials science. rsc.org These interactions can be harnessed to construct well-defined supramolecular architectures, including gels and luminescent materials. rsc.orgmdpi.com

For example, the incorporation of pyridyl amide moieties into small molecules can lead to the formation of robust supramolecular gels that are responsive to external stimuli. mdpi.com The relative position of the nitrogen atom within the pyridine ring can be varied to fine-tune the gelation properties. mdpi.com Furthermore, pyridyl-N-oxide derivatives have been explored for their ability to form hydrogels with enhanced thermal and mechanical stability. mdpi.com In the field of materials science, symmetrically folded scaffolds of pyridazinone derivatives have been designed to study intramolecular and intermolecular interactions, which are crucial for determining the optical and electrical properties of organic materials. rsc.org These studies have implications for the development of new luminescent materials. rsc.org

Role of Pyridinone Scaffolds in Fragment-Based Drug Discovery and Design

In the realm of medicinal chemistry, the pyridinone scaffold is considered a "privileged structure". nih.govresearchgate.net This means that this core motif is capable of binding to a variety of biological targets with high affinity. As such, pyridinone derivatives are extensively used in fragment-based drug discovery (FBDD). nih.govfrontiersin.org In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. acs.org

The pyridinone core is an ideal starting point for FBDD due to its small size, which allows for efficient exploration of chemical space, and its ability to engage in multiple hydrogen bonding interactions as both a donor and an acceptor. nih.govfrontiersin.org For instance, a phenylpyridazinone fragment with weak binding affinity was identified through a fragment screen and subsequently elaborated into potent pyridone and macrocyclic pyridone inhibitors of the BET family of bromodomains. acs.org The physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be readily modulated through synthetic modifications, making it a versatile platform for developing drug candidates for a wide range of diseases, including cancer and viral infections. nih.govfrontiersin.orgnih.govnih.gov

Pyridinone Fragment/ScaffoldBiological TargetTherapeutic AreaReference
PhenylpyridazinoneBRD4 bromodomainCancer acs.org
Pyridinone quinolinonesIsocitrate dehydrogenase 1 (IDH1)Cancer nih.govfrontiersin.org
4-(Arylthio)-pyridin-2(1H)-onesHIV-1 Reverse TranscriptaseAntiviral nih.gov
Pyridinone derivativesAdenosine A2A ReceptorCancer Immunotherapy nih.gov

Pyridinones as Bioisosteres in Rational Molecular Design

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound while reducing toxicity. researchgate.netnih.govestranky.sk The pyridinone ring is a versatile bioisostere for a variety of functional groups, including amides, phenols, pyridines, and other heterocycles. nih.govresearchgate.netfrontiersin.org

This bioisosteric replacement can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, or enhanced target engagement through additional interactions. researchgate.netfrontiersin.org For example, replacing a phenyl ring with a pyridinone ring in a series of inhibitors for isocitrate dehydrogenase 1 (IDH1) led to improved potency and solubility due to the introduction of an additional hydrogen bond acceptor. nih.govfrontiersin.org The ability of the pyridinone scaffold to mimic peptide bonds has also been exploited in the design of kinase inhibitors, where it can form key hydrogen bond interactions with the kinase hinge region. nih.govfrontiersin.org

Functional GroupPyridinone as a BioisosterePotential Advantages of ReplacementReference
AmideMimics the hydrogen bonding pattern and conformation of the amide bond.Improved metabolic stability and cell permeability. nih.govfrontiersin.org
PhenolThe N-H group of the pyridinone can act as a hydrogen bond donor similar to the phenolic hydroxyl group.Modulation of pKa and metabolic profile. nih.govfrontiersin.org
Phenyl RingProvides a rigid scaffold with altered electronic properties and potential for new interactions.Improved solubility and potency through additional hydrogen bonding. nih.govfrontiersin.org
Other Heterocycles (e.g., Pyrimidines, Pyrazines)Offers a different arrangement of heteroatoms and hydrogen bonding capabilities.Fine-tuning of physicochemical properties and target interactions. nih.govfrontiersin.org

Exploration of Pyridinone Derivatives in Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and study the interactions of ligands with their biological targets. While the direct application of 6-isopropylpyridin-2(3H)-one derivatives in photoaffinity labeling is not extensively documented in the reviewed literature, the broader class of pyridine-containing compounds has been utilized in such studies. For example, photoaffinity labeling has been employed to identify a pyridine nucleotide-dependent tri-iodothyronine-binding protein in cultured astroglial cells. nih.gov In this case, an underivatized radiolabeled ligand was used in the presence of pyridine nucleotides to covalently label the target protein upon photoactivation. nih.gov

The inherent photochemical reactivity of some heterocyclic systems suggests that suitably functionalized pyridinone derivatives could be designed as photoaffinity probes. The development of such probes would be a valuable addition to the chemical biology toolbox for studying the targets of pyridinone-based therapeutic agents.

Utilization of Pyridinium-based Architectures as Selective Solvents in Chemical Processes

Pyridinium-based ionic liquids, which are salts with a pyridinium (B92312) cation that are liquid at low temperatures, have emerged as environmentally friendly and highly versatile solvents and catalysts for a variety of chemical reactions. nih.gov These ionic liquids offer several advantages over traditional organic solvents, including low volatility, high thermal stability, and tunable physicochemical properties. nih.gov

A notable application is the use of a butylpyridinium tetrachloroindate(III) ionic liquid as both the solvent and catalyst for the one-pot, three-component synthesis of 2,3-disubstituted quinolines. nih.gov This method is advantageous due to its mild reaction conditions, excellent conversions, and the recyclability of the ionic liquid, which aligns with the principles of green chemistry. nih.gov Furthermore, visible-light-driven photocatalysis using quinolinone as an organic photocatalyst has been developed for the site-selective functionalization of pyridinium derivatives. acs.org This approach allows for the introduction of phosphinoyl and carbamoyl (B1232498) moieties onto the pyridine scaffold under mild, transition-metal-free conditions, with the choice of solvent being crucial for the reaction's efficiency. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.